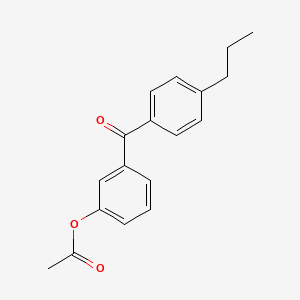

3-Acetoxy-4'-propylbenzophenone

Description

3-Acetoxy-4'-propylbenzophenone is a benzophenone derivative featuring an acetoxy group at the 3-position and a propyl chain at the 4'-position of the aromatic rings. This compound is primarily utilized in industrial and scientific research contexts, as indicated by safety data sheets (SDS) .

Its analogs, such as the methyl, isopropyl, and butyl variants, share this core structure but differ in alkyl chain length and substituent positions, leading to variations in properties and applications.

Propriétés

IUPAC Name |

[3-(4-propylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-14-8-10-15(11-9-14)18(20)16-6-4-7-17(12-16)21-13(2)19/h4,6-12H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAUSGFBSHCSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641648 | |

| Record name | 3-(4-Propylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-90-8 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-propylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Propylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-Acetoxy-4’-propylbenzophenone can be achieved through various synthetic routes. One common method involves the acetylation of 4’-propylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity .

Analyse Des Réactions Chimiques

3-Acetoxy-4’-propylbenzophenone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

3-Acetoxy-4’-propylbenzophenone has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-4’-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The propyl group may influence the compound’s hydrophobic interactions and binding affinity with these targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and commercial differences between 3-Acetoxy-4'-propylbenzophenone and its analogs:

Key Observations:

Structural and Physicochemical Differences :

- Alkyl Chain Length : Increasing the alkyl chain length (methyl → propyl → butyl) correlates with higher molecular weight and lipophilicity. For instance, the butyl derivative (C₁₉H₂₀O₃) has a molecular weight of 296.36 g/mol, compared to 254.28 g/mol for the methyl analog .

- Branching Effects : The isopropyl variant (branched C₃H₇) may exhibit steric hindrance or altered solubility compared to the linear propyl chain, though specific data are unavailable .

Commercial and Research Relevance :

- Both the propyl and butyl derivatives are listed as discontinued, suggesting niche or obsolete applications .

- The isopropyl variant remains available for scientific research, with SDS guidelines emphasizing standard safety precautions (e.g., avoiding inhalation and dermal contact) .

Toxicological and Safety Data: Limited toxicological information exists for these compounds. Similar gaps exist for the methyl and butyl analogs .

Potential Applications: Benzophenone derivatives are often explored in medicinal chemistry for their UV-absorbing or enzyme-inhibitory properties. For instance, a related phytochemical (2-(3-Acetoxy-4,4,14-trimethylandrost-8-en-17-yl) propionic acid) demonstrated protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, hinting at possible metabolic applications .

Notes

- Researchers should prioritize safety protocols when handling these compounds due to incomplete hazard assessments .

Activité Biologique

3-Acetoxy-4'-propylbenzophenone, with the molecular formula C18H18O3 and a molecular weight of 282.34 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The compound is synthesized through the acetylation of 4'-propylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion. The presence of both the acetoxy and propyl groups significantly influences its chemical reactivity and biological properties.

This compound interacts with various biological targets, primarily enzymes and receptors. The acetoxy group can hydrolyze to release acetic acid and the corresponding phenol, which may engage in hydrophobic interactions with biological molecules. The propyl group enhances these interactions due to its hydrophobic nature, potentially increasing binding affinity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Enzyme Inhibition Studies

The compound has been studied for its enzyme inhibition capabilities. For instance, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can have significant implications for pharmacokinetics and drug interactions.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It can modulate inflammatory pathways by affecting the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Acetoxybenzophenone | Lacks propyl group | Moderate antioxidant activity |

| 4'-Propylbenzophenone | Lacks acetoxy group | Limited enzyme inhibition |

| 3-Hydroxy-4'-propylbenzophenone | Hydroxy instead of acetoxy | Different reactivity profile |

This table highlights how the presence of both functional groups in this compound contributes to its unique biological profile.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibited CYP2C9 and CYP3A4 enzymes in vitro, suggesting potential implications for drug metabolism and interactions.

- Antioxidant Activity : In a cellular model, the compound showed a significant reduction in oxidative stress markers compared to control groups, indicating its potential as a therapeutic agent against oxidative damage .

- Anti-inflammatory Research : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its use in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.